5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 7th position on the naphthalene ring, which is partially hydrogenated to form a tetrahydronaphthalene structure. It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxyaniline and 1-tetralone.
Reaction Conditions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but lacks the methoxy group.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but lacks the fluorine atom.
5-Fluoro-7-methoxy-2,3,4,5-tetrahydronaphthalen-1-amine: Similar structure with different positions of fluorine and methoxy groups.
Uniqueness
The presence of both fluorine and methoxy groups in 5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it distinct from its analogs. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |
InChI Key |
SFFREFZFKNSDSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C(=C1)F |
Origin of Product |
United States |
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